4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-furoate is a complex organic compound with the molecular formula C24H17N3O5 and a molecular weight of 427.42 g/mol . This compound is known for its unique structure, which includes a naphthylamino group, an oxoacetyl group, and a carbohydrazonoyl group attached to a phenyl ring, which is further connected to a furoate moiety .
Preparation Methods
The synthesis of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-furoate typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the Naphthylamino Intermediate: This step involves the reaction of 1-naphthylamine with an appropriate acylating agent to form the naphthylamino intermediate.
Introduction of the Oxoacetyl Group: The naphthylamino intermediate is then reacted with an oxoacetylating agent to introduce the oxoacetyl group.
Formation of the Carbohydrazonoyl Intermediate: The oxoacetylated intermediate is further reacted with a hydrazine derivative to form the carbohydrazonoyl intermediate.
Final Coupling with Phenyl 2-Furoate: The carbohydrazonoyl intermediate is finally coupled with phenyl 2-furoate under suitable reaction conditions to yield the target compound.
Chemical Reactions Analysis
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-furoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-furoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolic pathways .
Comparison with Similar Compounds
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-furoate can be compared with other similar compounds, such as:
- 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate
- 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate
- 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate
These compounds share similar structural features but differ in the substituents attached to the phenyl ring. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
881683-65-4 |
---|---|
Molecular Formula |
C24H17N3O5 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C24H17N3O5/c28-22(26-20-8-3-6-17-5-1-2-7-19(17)20)23(29)27-25-15-16-10-12-18(13-11-16)32-24(30)21-9-4-14-31-21/h1-15H,(H,26,28)(H,27,29)/b25-15+ |
InChI Key |
LPOBREBKQNODHI-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CO4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.